molecular formula C28H40N2O5 B14010725 n-[2-(3,4-Dimethoxyphenyl)ethyl]-3-{1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-4-yl}propanamide CAS No. 37969-12-3

n-[2-(3,4-Dimethoxyphenyl)ethyl]-3-{1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-4-yl}propanamide

Cat. No.: B14010725
CAS No.: 37969-12-3
M. Wt: 484.6 g/mol
InChI Key: YKLFURCFCJAWLX-UHFFFAOYSA-N
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Description

4-Piperidinepropanamide,n,1-bis[2-(3,4-dimethoxyphenyl)ethyl]- is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinepropanamide,n,1-bis[2-(3,4-dimethoxyphenyl)ethyl]- typically involves the reaction of 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine with appropriate reagents under controlled conditions. One reported method involves the use of (±)-flurbiprofen as a reactant, resulting in the formation of the compound in a single step . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinepropanamide,n,1-bis[2-(3,4-dimethoxyphenyl)ethyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Piperidinepropanamide,n,1-bis[2-(3,4-dimethoxyphenyl)ethyl]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Piperidinepropanamide,n,1-bis[2-(3,4-dimethoxyphenyl)ethyl]- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context. For instance, it may exhibit activity at opioid receptors or other neurotransmitter systems, influencing neurological functions .

Comparison with Similar Compounds

Similar Compounds

    1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine: A precursor in the synthesis of the compound.

    (±)-flurbiprofen: Used in the synthesis of the compound.

    Other Piperidine Derivatives: Compounds with similar piperidine structures but different substituents.

Uniqueness

4-Piperidinepropanamide,n,1-bis[2-(3,4-dimethoxyphenyl)ethyl]- is unique due to its specific combination of piperidine and dimethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

37969-12-3

Molecular Formula

C28H40N2O5

Molecular Weight

484.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-4-yl]propanamide

InChI

InChI=1S/C28H40N2O5/c1-32-24-8-5-22(19-26(24)34-3)11-15-29-28(31)10-7-21-12-16-30(17-13-21)18-14-23-6-9-25(33-2)27(20-23)35-4/h5-6,8-9,19-21H,7,10-18H2,1-4H3,(H,29,31)

InChI Key

YKLFURCFCJAWLX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCC2CCN(CC2)CCC3=CC(=C(C=C3)OC)OC)OC

Origin of Product

United States

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